2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one
Description
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one (hereafter referred to as Compound A) is a quinazolinone derivative with a complex heterocyclic architecture. Its structure features:
- A quinazolin-4(3H)-one core, a scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.
- A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, contributing to electronic and steric properties.
- A thioether linkage (-S-) connecting the oxadiazole moiety to the quinazolinone core.
- A 3-ethoxypropyl chain at the N3 position, which may enhance solubility and metabolic stability compared to shorter alkyl chains.
Characterization methods such as IR, NMR (¹H and ¹³C), and mass spectrometry (as highlighted in and ) would be critical for structural confirmation .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMDOGCNFHMQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one is a derivative of quinazolinone and oxadiazole, both known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions where quinazolinone derivatives are combined with oxadiazole moieties. The process often includes the use of reagents like chloroacetyl chloride and potassium carbonate to facilitate the coupling of these heterocycles. For instance, a related study demonstrated the successful synthesis of quinazolinone-oxadiazole hybrids through a systematic reaction involving 3-aminoquinazolinones and 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various microorganisms. Studies have shown that derivatives containing oxadiazole and quinazolinone structures possess potent antibacterial and antifungal activities. For example, compounds with similar structures have been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, demonstrating effective inhibition .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Streptococcus pneumoniae | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Quinazolinone derivatives are known to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related study reported that certain quinazolinone derivatives showed IC50 values as low as 10 μM against MCF-7 cells, indicating strong cytotoxicity . The introduction of the oxadiazole moiety may enhance this effect due to its ability to interact with cellular targets involved in tumor growth.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| MCF-7 | 10 | High |
| HeLa | 12 | High |
| PC3 | 10 | High |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and pathways involved in cellular proliferation and survival. For instance, quinazolinones have been shown to inhibit tubulin polymerization, which is vital for cancer cell division . Additionally, the presence of the oxadiazole group may enhance interactions with specific receptors or enzymes that mediate antimicrobial effects.
Case Studies
- Anticancer Study : A study involving a series of quinazolinone derivatives demonstrated that modifications at the C2 position significantly affected cytotoxic activity against various cancer cell lines. Compounds with electron-donating groups exhibited enhanced activity due to improved binding affinity to target proteins involved in cancer progression .
- Antimicrobial Evaluation : Research on similar quinazolinone derivatives revealed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), confirming the potential of these compounds as novel antibacterial agents .
Scientific Research Applications
Structural Characteristics
The compound exhibits a complex molecular structure characterized by multiple heterocycles. The presence of both oxadiazole and quinazolinone rings contributes to its potential bioactivity. Key structural features include:
- Molecular Formula : C16H19ClN4OS
- Molecular Weight : Approximately 350.87 g/mol
- Functional Groups : The compound contains a chlorophenyl group, ethoxypropyl chain, and a thioether linkage which are significant for its interaction with biological targets.
Medicinal Chemistry
- Antimicrobial Activity : Compounds containing oxadiazole and quinazolinone moieties have been reported to exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various strains of bacteria, including Staphylococcus aureus .
- Anti-inflammatory Properties : Research indicates that certain oxadiazole derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Studies have demonstrated that modifications on the quinazoline core can enhance cytotoxicity against cancer cell lines . The incorporation of oxadiazole may further improve these properties.
Pharmacological Studies
- Mechanism of Action : Investigations into the mechanism by which these compounds exert their biological effects are ongoing. Preliminary studies suggest that they may act by inhibiting specific enzymes or pathways involved in disease progression, particularly in cancer and infectious diseases .
- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity is critical for optimizing drug candidates. Research into SAR has revealed that modifications at specific positions can significantly enhance potency and selectivity against target proteins .
Case Studies
Several studies have documented the effects of similar compounds in clinical settings:
- A study published in a peer-reviewed journal highlighted the efficacy of oxadiazole derivatives in treating bacterial infections resistant to conventional antibiotics .
- Another investigation focused on the anti-inflammatory effects of quinazoline derivatives showed promising results in animal models, indicating potential for further development into therapeutic agents .
Comparison with Similar Compounds
a) Heterocyclic Moieties
- Compound A vs. B : Both feature 1,2,4-oxadiazole , but Compound B substitutes the oxadiazole with a 4-ethoxyphenyl group versus Compound A’s 4-chlorophenyl . Chlorine’s higher electronegativity and lipophilicity may enhance membrane permeability in Compound A .
- Compound A vs. C: Compound C replaces oxadiazole with oxazole, a less electronegative ring.
b) Aromatic Substituents
c) N3 Side Chains
- Compound A’s 3-ethoxypropyl chain is longer and more flexible than Compound C’s ethyl group. This may enhance solubility and reduce metabolic oxidation compared to shorter alkyl chains .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
A two-step synthesis is typical:
- Step 1 : Synthesize the 1,2,4-oxadiazole intermediate via cyclization of amidoximes with chlorobenzoyl chloride under reflux.
- Step 2 : Perform nucleophilic substitution between the quinazolinone thiol group and the oxadiazole-methyl bromide intermediate. Optimization strategies :
- Use PEG-400 as a solvent to enhance reactivity and reduce side reactions .
- Employ Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C for 1 hour to improve regioselectivity .
- Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?
- 1H/13C NMR :
- Quinazolinone C=O: δ 160–170 ppm (13C).
- Oxadiazole C=N: δ 150–155 ppm (13C).
- Ethoxypropyl CH2 groups: δ 1.0–1.5 ppm (1H) .
- FT-IR :
- C=O stretch: 1670–1700 cm⁻¹.
- C-S stretch: 650–700 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) for exact mass confirmation .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Modeling : Use B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites .
- Solvent Effects : Incorporate Polarizable Continuum Model (PCM) to simulate ethanol/water environments .
- Validation : Compare computed electrostatic potential maps with experimental NMR chemical shifts to assess accuracy .
Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., ethoxypropyl chain length, chlorophenyl position) .
- Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes) to identify binding discrepancies .
- Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and correlate with in vitro MIC values .
Q. What methodologies assess the environmental fate and ecotoxicity of this compound during preclinical development?
- Abiotic Degradation :
- Hydrolytic stability: Test at pH 4, 7, and 9 for 5–30 days .
- Photolysis: Expose to UV/visible light and analyze degradation products via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Standardization : Measure solubility in triplicate using shake-flask method (OECD 105) at 25°C .
- Solvent Systems : Test in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation phenomena that may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
